molecular formula C23H19FN4OS B12011413 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 618441-25-1

1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B12011413
CAS No.: 618441-25-1
M. Wt: 418.5 g/mol
InChI Key: CQAKCWQPDYKLRG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a fluorophenyl group, a triazole ring, and a thioether linkage

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: This step involves the reaction of a thiol with a halogenated precursor.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various catalysts for hydrogenation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound can be used to investigate the effects of triazole-containing molecules on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key structural features that enable binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone include other triazole-containing molecules and fluorophenyl derivatives. These compounds may share similar structural features but differ in their specific functional groups or linkages, leading to variations in their chemical reactivity and biological activity. Examples include:

  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-3-yl)ethanone
  • 4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazole

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618441-25-1

Molecular Formula

C23H19FN4OS

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C23H19FN4OS/c24-18-13-11-17(12-14-18)21(29)16-30-23-27-26-22(15-25-19-7-3-1-4-8-19)28(23)20-9-5-2-6-10-20/h1-14,25H,15-16H2

InChI Key

CQAKCWQPDYKLRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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